![molecular formula C7H12N4O B2759835 (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide CAS No. 934172-66-4](/img/structure/B2759835.png)
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide
Overview
Description
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide, also known as DMPA hydrazide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been shown to exhibit antioxidant and anti-inflammatory activities.
Biochemical and Physiological Effects:
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been shown to exhibit neuroprotective and hepatoprotective activities.
Advantages and Limitations for Lab Experiments
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has several limitations for lab experiments. It is relatively unstable and has a short half-life. It also has poor solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide. One area of research is the synthesis of new metal complexes using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide as a ligand. These complexes can be studied for their potential biological activities. Another area of research is the synthesis of new heterocyclic compounds using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide as a starting material. These compounds can be studied for their potential pharmacological activities. Additionally, further studies are needed to fully understand the mechanism of action of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide and its potential therapeutic applications.
Conclusion:
In conclusion, (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been widely used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been shown to exhibit various biological activities, including anticonvulsant, analgesic, anti-inflammatory, neuroprotective, and hepatoprotective activities. While there are several advantages to using (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide in lab experiments, there are also several limitations that must be considered. Further studies are needed to fully understand the potential therapeutic applications of (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide.
Scientific Research Applications
(2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of various metal complexes that have been studied for their potential biological activities. (2,5-Dimethyl-2H-pyrazol-3-yl)-acetic acid hydrazide hydrazide has also been used in the synthesis of various heterocyclic compounds that have been studied for their potential pharmacological activities.
properties
IUPAC Name |
2-(2,5-dimethylpyrazol-3-yl)acetohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(11(2)10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCJFQHUIUEKAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC(=O)NN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.